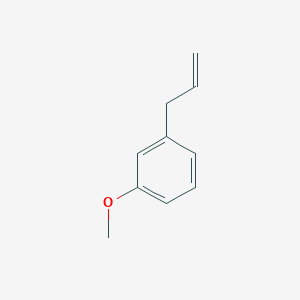

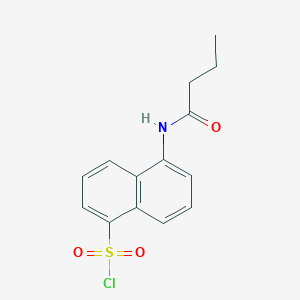

2-(Methylsulfonyl)-4-phenylpyrimidine

Übersicht

Beschreibung

2-(Methylsulfonyl)-4-phenylpyrimidine (MSPP) is a chemical compound that has shown promising results in scientific research applications. It is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Microwave-Assisted Synthesis : The compound has been used in the microwave-assisted synthesis of various 2-substituted pyrimidines, including 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives. This process involves a multi-step protocol including S-alkylation, sequential oxidation, and displacement reactions, highlighting the compound's role as a versatile precursor in organic synthesis (Matloobi & Kappe, 2007).

Formation of Pyrido[2,3-d]pyrimidin-5-one Derivatives : A study described the transformation of 2-(methylsulfonyl)-4-phenylpyrimidine derivatives into 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives, showcasing the compound's ability to undergo selective cyclization and participate in the formation of complex heterocyclic structures (Komkov et al., 2021).

Crystal Structure and Theoretical Insights : Research on arylsulfonylated 2-amino-6-methylpyrimidin derivatives, closely related to 2-(methylsulfonyl)-4-phenylpyrimidine, involved synthesis and X-ray diffraction analysis. These studies provide insights into the structural stabilities and properties of these compounds, which are significant for understanding their chemical behavior (Ali et al., 2021).

Applications in Biological Research

Antitrypanosomal and Antiplasmodial Activities : Novel 2-aminopyrimidine derivatives, structurally related to 2-(methylsulfonyl)-4-phenylpyrimidine, have shown significant antitrypanosomal and antiplasmodial activities. These findings are pivotal in researching new treatments for diseases like sleeping sickness and malaria (Hoffelner et al., 2020).

Exploring Antiplasmodial and Antitrypanosomal Agents : A study on antitrypanosomal agents identified 2-aminopyridines derivatives, similar to 2-(methylsulfonyl)-4-phenylpyrimidine, as potential therapeutic agents. This research is important for developing new treatments for diseases caused by Trypanosoma brucei, a parasite responsible for sleeping sickness (Veale et al., 2019).

Cytotoxic Activity of Pyrimidine Derivatives : The synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, structurally related to 2-(methylsulfonyl)-4-phenylpyrimidine, were investigated. These compounds showed varying levels of cytotoxicity against different cell lines, contributing to the understanding of the biological activities of these compounds (Stolarczyk et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 2-(Methylsulfonyl)-4-phenylpyrimidine is the Trophoblast Cell-Surface Antigen 2 (TROP2) . TROP2 is overexpressed in a variety of human epithelial cancers, including breast, lung, gastric, colorectal, pancreatic, prostatic, cervical, head-and-neck, and ovarian carcinomas . Elevated TROP2 expression is associated with tumor invasion, aggression, progression, and metastasis .

Mode of Action

2-(Methylsulfonyl)-4-phenylpyrimidine is used as a linker in an antibody-drug conjugate (ADC) known as SKB264 . This ADC is developed to target TROP2. SKB264 and its monoclonal antibody (mAb) have similar internalization abilities and binding affinities to TROP2 . After cellular internalization, the payload KL610023 is released and inhibits tumor cell survival .

Biochemical Pathways

It is known that the compound is involved in the inhibition of tumor cell survival

Pharmacokinetics

The pharmacokinetics of 2-(Methylsulfonyl)-4-phenylpyrimidine, as part of the ADC SKB264, have been studied in cynomolgus monkeys . After administration, the serum or plasma concentration/exposure of SKB264 increased proportionally with increasing dosage from 1 to 10 mg/kg . The linker stability of SKB264 was significantly enhanced as shown by a prolonged payload half-life in vivo .

Result of Action

In vivo, SKB264 significantly inhibited tumor growth in a dose-dependent manner in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models . The longer half-life of SKB264 had a stronger targeting effect and better antitumor activity, suggesting the better therapeutic potential of SKB264 for treating TROP2-positive tumors .

Action Environment

The action of 2-(Methylsulfonyl)-4-phenylpyrimidine, as part of the ADC SKB264, can be influenced by various environmental factors. It is known that various factors such as diet, living habits, residential environment, mental and psychological factors, intestinal flora, genetics, social factors, and viral and non-viral infections can influence the development and progression of cancer . These factors could potentially also influence the action of 2-(Methylsulfonyl)-4-phenylpyrimidine.

Eigenschaften

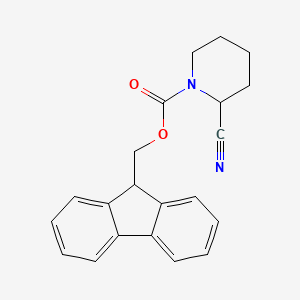

IUPAC Name |

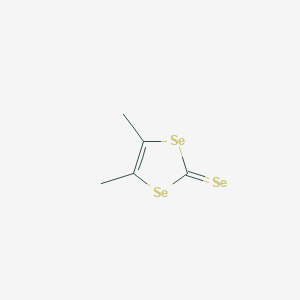

2-methylsulfonyl-4-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-16(14,15)11-12-8-7-10(13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERLGIVAYFLVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377618 | |

| Record name | 2-(methylsulfonyl)-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56734-11-3 | |

| Record name | 2-(methylsulfonyl)-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)

![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)